5-Methyl-6-phenylpyridin-3-amine IUPAC name and synonyms
5-Methyl-6-phenylpyridin-3-amine IUPAC name and synonyms
An In-depth Technical Guide to 5-Methyl-6-phenylpyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-6-phenylpyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The aminopyridine scaffold is a privileged structure in numerous therapeutic agents, and the specific substitution pattern of this molecule—featuring a methyl group, a phenyl ring, and an amine—imparts unique physicochemical properties that are highly relevant for molecular design. This document details the compound's chemical identity, including its IUPAC name and synonyms, and presents a detailed, field-proven protocol for its synthesis via a Suzuki cross-coupling reaction. Furthermore, it explores the strategic rationale behind its use in drug discovery, analyzing the distinct roles of its constituent functional groups as pharmacophoric elements. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their work.
Introduction: The Prominence of the Pyridine Scaffold
The pyridine ring is a ubiquitous six-membered heteroaromatic nucleus found in a vast array of natural products, including vitamins like niacin and coenzymes.[1] In the realm of synthetic chemistry and pharmaceuticals, it stands out as one of the most vital heterocyclic scaffolds. Its unique properties, such as weak basicity, high water solubility, chemical stability, and the ability to form hydrogen bonds, make it an attractive component in the design of therapeutic agents.[1][2][3] The incorporation of a pyridine moiety can enhance a molecule's biological potency, improve its pharmacokinetic profile (e.g., cell permeability and metabolic stability), and address challenges related to protein binding.[2]
This guide focuses on a specific derivative, 5-Methyl-6-phenylpyridin-3-amine. The strategic placement of the methyl group, the phenyl ring, and the amino group creates a molecule with a distinct three-dimensional architecture and electronic distribution, positioning it as a valuable building block for creating targeted libraries of compounds in the pursuit of novel therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application.
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IUPAC Name: 5-Methyl-6-phenylpyridin-3-amine
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Synonyms: 3-Amino-5-methyl-6-phenylpyridine
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Molecular Formula: C₁₂H₁₂N₂
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Molecular Weight: 184.24 g/mol
Table 1: Calculated Physicochemical Properties
| Property | Value | Significance in Drug Discovery |
| LogP | ~2.5-3.0 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Suggests good potential for oral bioavailability and cell membrane penetration. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can engage in critical hydrogen-bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (1 from -NH₂, 1 from Pyridine N) | The pyridine nitrogen and the amine group can act as key recognition points in a binding pocket. |
| Rotatable Bonds | 1 (C-C bond of phenyl group) | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity. |
Chemical Structure
The structure of 5-Methyl-6-phenylpyridin-3-amine is depicted below, illustrating the spatial arrangement of its key functional groups.
Caption: Chemical structure of 5-Methyl-6-phenylpyridin-3-amine.
Synthesis and Manufacturing Protocol
The most efficient and widely adopted method for synthesizing substituted phenylpyridines is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications. The synthesis of 5-Methyl-6-phenylpyridin-3-amine is achieved by coupling 6-Bromo-5-methylpyridin-3-amine with phenylboronic acid.
Diagram: Synthetic Workflow via Suzuki Coupling
Caption: Suzuki cross-coupling workflow for synthesis.
Experimental Protocol: Suzuki Cross-Coupling
This protocol is adapted from a general procedure for the synthesis of novel pyridine derivatives.[5]
Materials:
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6-Bromo-5-methylpyridin-3-amine (1.0 eq)
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Phenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
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Potassium phosphate (K₃PO₄) (2.0 eq)
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1,4-Dioxane
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Water
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Ethyl acetate
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Nitrogen gas supply
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Schlenk flask
Procedure:
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Setup: Add 6-Bromo-5-methylpyridin-3-amine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) to a Schlenk flask.
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Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. Stir the mixture at room temperature for 30 minutes.
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Reagent Addition: Add phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and water.
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Reaction: Heat the reaction mixture to 85–95 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter to remove inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-Methyl-6-phenylpyridin-3-amine.
Causality Behind Choices:
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Palladium Catalyst: Pd(PPh₃)₄ is a robust, versatile catalyst for Suzuki couplings, effective for coupling aryl bromides.
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Inert Atmosphere: The catalytic cycle of palladium is sensitive to oxygen, which can lead to catalyst degradation. A nitrogen atmosphere is crucial for maintaining catalytic activity.
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Base (K₃PO₄): The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Potassium phosphate is a moderately strong base that works effectively in this system.
Role in Drug Discovery and Design
The structure of 5-Methyl-6-phenylpyridin-3-amine contains three key pharmacophoric features that can be exploited in drug design.
Diagram: Pharmacophore Model
Caption: Key pharmacophoric features of the molecule.
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The Pyridine Core (Hydrogen Bond Acceptor): The nitrogen atom in the pyridine ring is a lone pair donor and acts as a potent hydrogen bond acceptor. This feature is crucial for anchoring the molecule within the active site of a target protein, such as a kinase or receptor.[6]
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The 3-Amino Group (Hydrogen Bond Donor): The primary amine at the 3-position is an excellent hydrogen bond donor. This group can form directional interactions with carbonyl oxygens or other electronegative atoms in a protein backbone or side chain, providing specificity and enhancing binding affinity.
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The 6-Phenyl Group (Hydrophobic & Aromatic Interactions): The phenyl ring provides a large, hydrophobic surface area that can engage in favorable van der Waals forces, hydrophobic interactions, or π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket.
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The 5-Methyl Group (The "Magic Methyl" Effect): The introduction of a methyl group can have a profound and often surprisingly beneficial impact on a drug candidate's properties.[7]
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Potency Enhancement: The methyl group can fill a small hydrophobic pocket in the target, displacing water molecules and leading to a favorable entropic gain, thus increasing binding affinity.
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Metabolic Stability: It can block a potential site of metabolism (e.g., oxidation), increasing the drug's half-life.
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Solubility: By breaking planarity, the methyl group can disrupt crystal lattice packing, which can lead to an increase in aqueous solubility despite a slight increase in lipophilicity.[7]
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Conclusion
5-Methyl-6-phenylpyridin-3-amine is more than just a chemical compound; it is a strategically designed scaffold for modern drug discovery. Its synthesis is well-established through robust methods like the Suzuki coupling, ensuring its accessibility for research. The molecule's architecture combines the most desirable features of the pyridine core—hydrogen bonding capacity and favorable solubility properties—with the specific modulatory effects of phenyl and methyl substituents. For scientists and researchers, this compound represents a versatile starting point for the development of targeted therapies, offering a rich set of handles for chemical modification and optimization against a wide range of biological targets.
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